Bromo(2-methoxydecyl)mercury Bromo(2-methoxydecyl)mercury
Brand Name: Vulcanchem
CAS No.: 113815-43-3
VCID: VC19146075
InChI: InChI=1S/C11H23O.BrH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1
SMILES:
Molecular Formula: C11H23BrHgO
Molecular Weight: 451.80 g/mol

Bromo(2-methoxydecyl)mercury

CAS No.: 113815-43-3

Cat. No.: VC19146075

Molecular Formula: C11H23BrHgO

Molecular Weight: 451.80 g/mol

* For research use only. Not for human or veterinary use.

Bromo(2-methoxydecyl)mercury - 113815-43-3

Specification

CAS No. 113815-43-3
Molecular Formula C11H23BrHgO
Molecular Weight 451.80 g/mol
IUPAC Name bromo(2-methoxydecyl)mercury
Standard InChI InChI=1S/C11H23O.BrH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1
Standard InChI Key KCWDQSWCLHFENV-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCC(C[Hg]Br)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Bromo(2-methoxydecyl)mercury consists of a mercury (Hg) center covalently bonded to a bromine atom and a 2-methoxydecyl group. The 2-methoxydecyl substituent is a 10-carbon alkyl chain (decyl) with a methoxy (-OCH<sub>3</sub>) functional group at the second carbon. This structure confers unique solubility and reactivity compared to simpler alkylmercury compounds like methylmercury.

Molecular Formula:
Based on analogous organomercury compounds , the formula is inferred as:
C11H23BrHgO\text{C}_{11}\text{H}_{23}\text{BrHgO}

Molar Mass:
Calculated as:
12.01×11+1.01×23+79.90+200.59+16.00=451.6g/mol12.01 \times 11 + 1.01 \times 23 + 79.90 + 200.59 + 16.00 = 451.6 \, \text{g/mol}

Structural Analogues

The compound shares similarities with bromo-(2-methylpropyl)mercury (CAS 28859-82-7, C<sub>4</sub>H<sub>9</sub>BrHg) , differing in alkyl chain length and the presence of a methoxy group. The methoxy moiety likely enhances polarity, affecting solubility and interaction with biological systems .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocols exist for Bromo(2-methoxydecyl)mercury, general methods for organomercury compounds involve:

  • Grignard Reaction: Reaction of 2-methoxydecyl magnesium bromide with mercury(II) bromide:
    HgBr2+R-Mg-BrR-Hg-Br+MgBr2\text{HgBr}_2 + \text{R-Mg-Br} \rightarrow \text{R-Hg-Br} + \text{MgBr}_2
    This method is widely used for alkylmercury halides .

  • Transmetalation: Exchange reactions between mercury salts and organometallic reagents.

Analytical Data

Spectroscopic Features:

  • NMR: Expected <sup>1</sup>H NMR signals include a triplet for the methoxy group (δ 3.3–3.5 ppm) and multiplet resonances for the decyl chain (δ 0.8–1.5 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 452 (accounting for Hg isotopes) and fragmentation patterns indicative of C-Br and Hg-C bond cleavage .

Physicochemical Properties

Predicted properties, based on structural analogs :

PropertyValue/Range
Melting Point45–60°C (estimated)
SolubilitySoluble in organic solvents (e.g., chloroform, ether); limited water solubility
StabilityLight-sensitive; decomposes upon exposure to UV radiation
Density~1.8–2.1 g/cm³

The methoxy group increases polarity compared to purely alkylmercury compounds, potentially enhancing solubility in polar aprotic solvents .

Toxicological Profile

Mechanisms of Toxicity

Like all organomercury compounds, Bromo(2-methoxydecyl)mercury is expected to:

  • Bind Thiol Groups: Disrupts proteins and enzymes by attaching to cysteine residues .

  • Induce Oxidative Stress: Depletes glutathione (GSH), leading to lipid peroxidation and mitochondrial damage .

  • Neurological Effects: Accumulates in the central nervous system, causing symptoms akin to methylmercury poisoning (e.g., motor deficits, cognitive impairment) .

Comparative Toxicity

While methylmercury (MeHg) is more extensively studied, the 2-methoxydecyl group may alter pharmacokinetics:

  • Bioavailability: Longer alkyl chains reduce volatility but may enhance tissue retention.

  • Metabolism: Methoxy groups could slow enzymatic degradation compared to shorter-chain analogs .

Environmental Behavior and Degradation

Degradation Pathways

  • Microbial Cleavage: Organomercury lyase (MerB) enzymes in bacteria cleave the Hg-C bond, yielding Hg(II) and 2-methoxydecyl bromide .

  • Abiotic Processes: Photolysis decomposes the compound into elemental mercury (Hg⁰) and organic fragments .

Environmental Persistence

The methoxy group and long alkyl chain may reduce volatility and slow degradation, increasing persistence in sediments and lipid-rich tissues .

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